methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate
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Overview
Description
methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxybenzoic acid with 3-aminobenzo[b]thiophene-2-carboxylate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can play a role in cancer treatment.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- Methyl 3-methylbenzo[b]thiophene-2-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Uniqueness
methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate is unique due to the presence of the phenoxybenzamido group, which enhances its biological activity and specificity compared to other benzothiophene derivatives .
Properties
IUPAC Name |
methyl 3-[(2-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-27-23(26)21-20(17-12-6-8-14-19(17)29-21)24-22(25)16-11-5-7-13-18(16)28-15-9-3-2-4-10-15/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOVNPPVGSURKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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